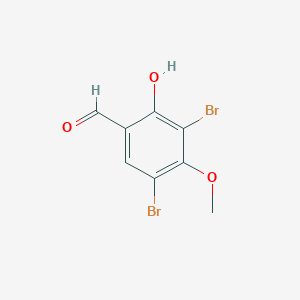

3-Acetyloxy-5-chloroindole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 3-Acetyloxy-5-chloroindole and related compounds involves multiple steps, including chloroacetylation and cyclization reactions. Wu Ming (2001) described a process starting from 4-chloroaniline and chloroacetyl chloride, achieving a high purity product through optimal reaction conditions (Wu Ming, 2001). Another approach by Yamaguchi and Manabe (2017) involves Pd-catalyzed cross-coupling and cyclization to synthesize trisubstituted indoles, highlighting the versatility of indole synthesis methods (Yamaguchi & Manabe, 2017).

Molecular Structure Analysis

The molecular structure of 3-Acetyloxy-5-chloroindole derivatives can be characterized using various spectroscopic and crystallographic techniques. Gholamhossein Khalili et al. (2016) demonstrated the crystal structure of related indolizine derivatives, providing insights into the molecular geometry and intermolecular interactions of such compounds (Khalili et al., 2016).

Chemical Reactions and Properties

Indole derivatives participate in a range of chemical reactions, offering pathways to synthesize complex molecular architectures. DiPoto, Hughes, and Wu (2015) reported on dearomative annulation reactions to synthesize pyrroloindolines, illustrating the chemical reactivity of indole compounds (DiPoto et al., 2015).

Physical Properties Analysis

The physical properties of 3-Acetyloxy-5-chloroindole, such as solubility, melting point, and crystal structure, are crucial for understanding its behavior in various conditions. The synthesis and structural analysis by Gholamhossein Khalili et al. (2016) provide valuable data on the compound's physical characteristics (Khalili et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations of 3-Acetyloxy-5-chloroindole, are fundamental for its application in synthesis and material science. The work by DiPoto, Hughes, and Wu (2015) on the synthesis of pyrroloindolines showcases the compound's chemical versatility and potential for creating bioactive molecules (DiPoto et al., 2015).

Applications De Recherche Scientifique

Auxin Activity in Plant Growth

4-Chloroindole-3-acetic acid (4-Cl-IAA), closely related to 3-Acetyloxy-5-chloroindole, is a naturally occurring auxin in certain plants, demonstrating potent auxin activity in various bioassays. This compound has been instrumental in understanding the structural requirements for auxin activity, influencing plant growth and development, particularly in the Vicieae tribe of the Fabaceae family and Pinus sylvestris. Research by Reinecke (2004) delves into the role of 4-Cl-IAA in plant growth, focusing on species such as Pisum sativum and Vicia faba.

Synthesis and Chemical Research

Indoles, including 3-Acetyloxy-5-chloroindole derivatives, are significant in chemical synthesis. For example, the organocatalytic asymmetric synthesis of 3-chlorooxindoles, as demonstrated by Noole et al. (2012), showcases the creation of enantiomerically enriched 3-chlorooxindoles with high yields and diastereoselectivities. This highlights the compound's relevance in developing stereoselective synthesis methods.

Environmental and Biotechnological Applications

The microbial degradation of indole derivatives, including 3-Acetyloxy-5-chloroindole, represents a crucial area of environmental science. Indole and its derivatives are worldwide pollutants, and their microbial degradation pathways offer insights into bioremediation strategies. Arora, Sharma, & Bae (2015) review the aerobic and anaerobic microbial degradation pathways of indole derivatives, underscoring the environmental significance of understanding these processes.

Biological Activities and Potential Applications

Research on 4-Chloroindole-3-acetic acid and its esters, related to 3-Acetyloxy-5-chloroindole, has unveiled promising biological activities. These compounds have demonstrated strong plant growth-regulating activities, including elongation, inhibition, and root formation in various plants. The study by Katayama (2000) highlights the potential of these compounds as bioactive agents in agriculture, emphasizing their stronger activity compared to traditional auxins like indole-3-acetic acid.

Orientations Futures

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, future research could focus on exploring the potential applications of 3-Acetyloxy-5-chloroindole in various fields, such as medicine and pharmacology.

Propriétés

IUPAC Name |

(5-chloro-1H-indol-3-yl) acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-6(13)14-10-5-12-9-3-2-7(11)4-8(9)10/h2-5,12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFSSBGDLKMSHCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CNC2=C1C=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-1H-indol-3-yl acetate | |

CAS RN |

114306-00-2 |

Source

|

| Record name | 5-chloro-1H-indol-3-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Azabicyclo[3.3.1]nonan-7-ol](/img/structure/B50863.png)

![Fmoc-3-carboxymethyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B50881.png)

![4-[(S)-Oxiranyl]-2,3-dihydrobenzofuran](/img/structure/B50887.png)